molecular formula C8H8ClF2NO3S B10964418 N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide

N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide

Cat. No.: B10964418
M. Wt: 271.67 g/mol
InChI Key: LFABAEKLWHYANH-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide is a chemical compound with the molecular formula C8H8ClF2NO3S and a molecular weight of 271.67 g/mol . This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide typically involves the reaction of 3-chloro-4-(difluoromethoxy)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Sulfonic acid derivatives.

    Reduction Reactions: Amino derivatives.

Scientific Research Applications

N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent in the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and difluoromethoxy groups enhances its reactivity and potential for various applications in scientific research .

Properties

Molecular Formula

C8H8ClF2NO3S

Molecular Weight

271.67 g/mol

IUPAC Name

N-[3-chloro-4-(difluoromethoxy)phenyl]methanesulfonamide

InChI

InChI=1S/C8H8ClF2NO3S/c1-16(13,14)12-5-2-3-7(6(9)4-5)15-8(10)11/h2-4,8,12H,1H3

InChI Key

LFABAEKLWHYANH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)OC(F)F)Cl

Origin of Product

United States

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